molecular formula C21H21NO10 B1428515 (2S,3R,4S,5S)-4-Hydroxy-5-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydrofuran-3-yl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate CAS No. 508220-80-2

(2S,3R,4S,5S)-4-Hydroxy-5-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydrofuran-3-yl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate

Cat. No. B1428515
M. Wt: 447.4 g/mol
InChI Key: XHPDERUPTDOZON-LUIQYSJNSA-N
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Description

This compound appears to be a complex organic molecule with several functional groups. It contains a tetrahydrofuran ring, which is a common motif in many biologically active molecules. The presence of hydroxy and methoxy groups suggests that it may have some polar characteristics.



Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve several steps, including the formation of the tetrahydrofuran ring and the introduction of the hydroxy, methoxy, and nitro groups.



Molecular Structure Analysis

The molecule has several stereocenters, as indicated by the (2S,3R,4S,5S) notation. This means that it exists in several stereoisomers, which could have different properties and activities.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound would undergo. The presence of the nitro group suggests that it could participate in redox reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. This compound likely has some degree of polarity due to the presence of the hydroxy and methoxy groups, which could affect its solubility and reactivity.


Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound would likely involve elucidating its synthesis, studying its reactivity, and determining its biological activity.


properties

IUPAC Name

[(2S,3R,4S,5S)-4-hydroxy-5-(hydroxymethyl)-2-(4-nitrophenoxy)oxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO10/c1-29-16-10-12(2-8-15(16)24)3-9-18(25)32-20-19(26)17(11-23)31-21(20)30-14-6-4-13(5-7-14)22(27)28/h2-10,17,19-21,23-24,26H,11H2,1H3/b9-3+/t17-,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPDERUPTDOZON-LUIQYSJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2[C@H]([C@@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4S,5S)-4-Hydroxy-5-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydrofuran-3-yl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R,4S,5S)-4-Hydroxy-5-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydrofuran-3-yl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate
Reactant of Route 2
Reactant of Route 2
(2S,3R,4S,5S)-4-Hydroxy-5-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydrofuran-3-yl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate
Reactant of Route 3
Reactant of Route 3
(2S,3R,4S,5S)-4-Hydroxy-5-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydrofuran-3-yl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate
Reactant of Route 4
Reactant of Route 4
(2S,3R,4S,5S)-4-Hydroxy-5-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydrofuran-3-yl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate
Reactant of Route 5
(2S,3R,4S,5S)-4-Hydroxy-5-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydrofuran-3-yl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate
Reactant of Route 6
(2S,3R,4S,5S)-4-Hydroxy-5-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydrofuran-3-yl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate

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